molecular formula C19H21N3O2 B2596064 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1171136-44-9

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No.: B2596064
CAS No.: 1171136-44-9
M. Wt: 323.396
InChI Key: LLQMYAGNQNPXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

Studies have focused on the synthesis and chemical properties of tetrahydroisoquinoline derivatives, showcasing their potential in creating compounds with analgesic and spasmolytic properties, especially those containing halogenated phenylethyl groups (Brossi et al., 1960). Additionally, reactions of tetrahydroisoquinoline derivatives with acyl chlorides have been investigated, leading to the synthesis of pyrimido[4,3-a]isoquinoline derivatives, which offer a broad scope for chemical manipulations and potential biological activities (Granik et al., 1982).

Potential Therapeutic Uses

  • Neuroprotective Properties : Tetrahydroisoquinoline derivatives have been found to exhibit neuroprotective properties, with implications for diseases such as Parkinson's. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its endogenous formation in the brain and potential role in preventing Parkinsonism (Yamakawa & Ohta, 1997). Similarly, isoquinoline derivatives have been identified in the brains of patients with Parkinson's disease, suggesting a link between these compounds and the disease's pathogenesis (Nagatsu, 1997).

  • Anticancer Agents : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines, indicating the potential of these compounds as anticancer agents (Fang et al., 2016).

  • Organic Light-Emitting Diode (OLED) Application : Cyclometalated iridium complexes with 1-phenylisoquinolinato ligands have shown highly efficient red phosphorescence, suggesting their use in OLED devices for producing high-efficiency and pure-red emission (Tsuboyama et al., 2003).

Properties

IUPAC Name

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-17-9-8-16(13-15(17)7-10-18(22)23)21-19(24)20-12-11-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQMYAGNQNPXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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